molecular formula C10H9NO3 B2586330 Benzoicacid,2-methoxy-,cyanomethylester CAS No. 569340-75-6

Benzoicacid,2-methoxy-,cyanomethylester

Cat. No.: B2586330
CAS No.: 569340-75-6
M. Wt: 191.186
InChI Key: BVAAWYUFYXTDED-UHFFFAOYSA-N
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Description

Benzoicacid,2-methoxy-,cyanomethylester: is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18336. . This compound is characterized by the presence of a benzoic acid core substituted with a methoxy group and a cyanomethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoicacid,2-methoxy-,cyanomethylester typically involves the esterification of 2-methoxybenzoic acid with cyanomethyl alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoicacid,2-methoxy-,cyanomethylester can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxybenzyl alcohol or 2-methoxybenzylamine.

    Substitution: Formation of various substituted cyanomethyl esters.

Scientific Research Applications

Chemistry: Benzoicacid,2-methoxy-,cyanomethylester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a probe to investigate the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients. Its derivatives may exhibit biological activity, making it a valuable compound for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of benzoicacid,2-methoxy-,cyanomethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methoxybenzoic acid, which can then interact with biological targets. The cyanomethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    2-Methoxybenzoic acid: Shares the methoxybenzoic acid core but lacks the cyanomethyl ester group.

    Methyl 2-methoxybenzoate: Similar ester structure but with a methyl group instead of a cyanomethyl group.

    Ethyl 2-methoxybenzoate: Similar ester structure but with an ethyl group instead of a cyanomethyl group.

Uniqueness: Benzoicacid,2-methoxy-,cyanomethylester is unique due to the presence of the cyanomethyl ester group, which imparts distinct chemical and biological properties. This group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the cyanomethyl group may enhance the compound’s biological activity and specificity compared to its analogs.

Properties

IUPAC Name

cyanomethyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-8(9)10(12)14-7-6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAWYUFYXTDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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